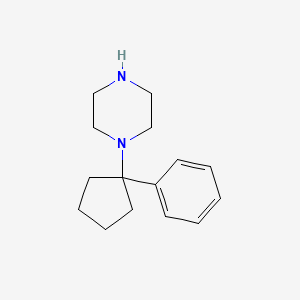

1-(1-phenylcyclopentyl)Piperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22N2 |

|---|---|

Molecular Weight |

230.35 g/mol |

IUPAC Name |

1-(1-phenylcyclopentyl)piperazine |

InChI |

InChI=1S/C15H22N2/c1-2-6-14(7-3-1)15(8-4-5-9-15)17-12-10-16-11-13-17/h1-3,6-7,16H,4-5,8-13H2 |

InChI Key |

KLDKYCLJFGCDMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)N3CCNCC3 |

Origin of Product |

United States |

Contextual Significance of the Piperazine Pharmacophore in Medicinal Chemistry

The piperazine (B1678402) ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is considered a "privileged scaffold" in drug discovery. mdpi.com Its prevalence in a vast number of biologically active compounds and approved drugs stems from its favorable physicochemical and pharmacokinetic properties. The two nitrogen atoms in the piperazine ring can be functionalized, allowing for the modulation of a molecule's properties. researchgate.net

The piperazine moiety is known to enhance the aqueous solubility and oral bioavailability of drug candidates, which are crucial for effective drug delivery. researchgate.net The basic nature of the piperazine nitrogens allows for the formation of salts, which can improve a compound's stability and formulation characteristics. This versatility has led to the incorporation of the piperazine pharmacophore into a wide array of therapeutic agents, including antipsychotics, antidepressants, antihistamines, and anticancer drugs. researchgate.net

Rationale for Academic Investigation of Complex Piperazine Derivatives

The academic and industrial pursuit of complex piperazine (B1678402) derivatives is driven by the quest for novel therapeutics with improved efficacy, selectivity, and safety profiles. The piperazine scaffold serves as a versatile template that can be chemically modified to interact with a wide range of biological targets. researchgate.net By introducing various substituents onto the piperazine ring, researchers can fine-tune the pharmacological activity of a molecule. nih.gov

The investigation of complex derivatives, such as those bearing bulky and lipophilic groups like a phenylcyclopentyl moiety, is a strategy to explore new chemical space and to develop compounds with unique biological activities. For instance, the addition of phenyl and cyclopentyl groups to a piperazine-containing purine (B94841) nucleobase has been explored in the development of potent anticancer agents. nih.gov The rationale behind synthesizing such complex molecules is to achieve specific interactions with target proteins, potentially leading to higher potency and selectivity. The structural diversity offered by these derivatives is a key driver for their continued investigation in medicinal chemistry. mdpi.com

Structural Characterization and Nomenclature of 1 1 Phenylcyclopentyl Piperazine in Research Literature

Established Synthetic Routes for Substituted Piperazines

The piperazine ring is a prevalent scaffold in medicinal chemistry, and numerous methods for its synthesis and functionalization have been developed. These can be broadly categorized into cyclization reactions to form the ring, derivatization of the piperazine core through alkylation and acylation, and convergent multicomponent reactions.

Cyclization Reactions in Piperazine Ring Formation

The formation of the piperazine ring often involves the cyclization of linear precursors containing two nitrogen atoms separated by two carbon atoms. A common strategy is the reaction of an N-substituted ethylenediamine with a two-carbon electrophile, such as a dihalide or an epoxide, followed by intramolecular cyclization.

Another significant approach involves the reductive cyclization of dioximes. This method allows for the construction of the piperazine ring from primary amines and nitrosoalkenes. The process begins with a sequential double Michael addition to form a bis(oximinoalkyl)amine intermediate, which then undergoes a stereoselective catalytic reductive cyclization to yield the piperazine scaffold. researchgate.netnih.gov The proposed mechanism involves the catalytic hydrogenolysis of the N-O bonds to form a diimine, which cyclizes and is subsequently reduced to the final piperazine product. nih.gov

One-pot protocols have also been developed, for instance, by reacting primary amines with reagents like tosylbis(2-(tosyloxy)ethyl)amine, although this has been primarily applied to C-unsubstituted piperazines. nih.gov Additionally, the reaction of anilines with bis(2-chloroethyl)amine hydrochloride at elevated temperatures is a known method for forming N-arylpiperazines, which can be a starting point for further derivatization. core.ac.uknih.gov

| Starting Materials | Reaction Type | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Primary amine, Ene-nitrosoacetal | Double Michael Addition / Reductive Cyclization | 1. CH₂Cl₂/MeOH; 2. H₂, Pd/C or Ra-Ni | C-Substituted Piperazines | nih.govnih.gov |

| Aniline derivative, Bis(2-chloroethyl)amine | Double N-Alkylation / Cyclization | High Temperature | N-Arylpiperazines | core.ac.uk |

| Diethanolamine, Aniline derivative | One-Pot Cyclization | HBr, Reflux | N-Arylpiperazines | nih.gov |

N-Alkylation and Acylation Strategies for Piperazine Derivatives

Direct N-alkylation of the piperazine ring is a primary method for synthesizing N-substituted and N,N'-disubstituted derivatives. google.com The key challenge in producing monosubstituted piperazines is controlling the reactivity of the two equivalent nitrogen atoms to prevent dialkylation. researchgate.net

Several strategies exist to achieve mono-alkylation:

Use of a Large Excess of Piperazine: Reacting the alkylating agent with a large excess of piperazine favors the formation of the mono-substituted product.

Protecting Groups: A common and effective method involves protecting one nitrogen atom with a group like tert-butyloxycarbonyl (Boc). The unprotected nitrogen can then be alkylated, followed by the removal of the protecting group. orgsyn.org

Protonation: The reaction can be performed on a monopiperazinium salt. The protonated nitrogen is unreactive, allowing the alkylating agent to react selectively with the free nitrogen atom. This approach can provide excellent yields of N-monoalkylated piperazine, substantially free of dialkylated byproducts. researchgate.net

Reductive Amination: This involves the reaction of piperazine with a ketone or aldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride. This is a powerful method for creating C-N bonds. bohrium.com

Acylation reactions proceed similarly, typically by reacting piperazine with acyl chlorides or anhydrides. These reactions are generally easier to control for mono-substitution due to the deactivating effect of the resulting amide on the second nitrogen atom.

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Direct Alkylation with Protecting Group | 1. Boc₂O; 2. Alkyl halide, Base; 3. Acid (e.g., TFA) | High selectivity for mono-alkylation, multi-step process. | orgsyn.org |

| Reductive Amination | Ketone/Aldehyde, NaBH(OAc)₃ | Forms C-N bond directly, avoids quaternary ammonium salt formation. | bohrium.com |

| Alkylation of Monoprotonated Piperazine | Piperazine dihydrochloride, Piperazine, Alkyl halide | One-pot procedure, avoids protecting groups, good control over mono-alkylation. | researchgate.netgoogle.com |

Multicomponent Reaction Approaches to Piperazine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial parts of all starting materials, offer an efficient pathway to complex piperazine structures. Isocyanide-based MCRs, such as the Ugi reaction, are particularly valuable for generating molecular diversity around the piperazine core. researchgate.net

For instance, a split-Ugi MCR can be employed to synthesize a library of 1,4-disubstituted piperazine-based compounds. This strategy allows for the flexible modification of various pharmacophoric elements attached to the piperazine scaffold. Another approach involves a one-pot, four-component Ugi condensation using an N-alkylethylenediamine, an aldehyde, a carboxylic acid, and an isocyanide, which can be followed by a cyclization step to yield piperazine derivatives. researchgate.net These methods are highly convergent and atom-economical, making them attractive for library synthesis and drug discovery.

Targeted Synthesis of 1-Phenylcyclopentyl Moiety Introduction

The synthesis of this compound requires the specific introduction of the bulky, tertiary 1-phenylcyclopentyl group onto the piperazine nitrogen. This can be achieved either by preparing the substituent first and then attaching it to the piperazine ring, or by constructing the phenylcyclopentane system on a pre-functionalized piperazine.

Strategies for Incorporating Phenylcyclopentane Substructures

The most direct methods for synthesizing this compound are based on the N-alkylation and reductive amination strategies discussed previously.

N-Alkylation with a 1-Phenylcyclopentyl Electrophile: A logical and widely applicable route is the nucleophilic substitution reaction between piperazine and an activated 1-phenylcyclopentyl derivative, such as 1-bromo-1-phenylcyclopentane. Due to the tertiary nature of the electrophile, controlling reaction conditions to favor substitution over elimination is crucial. To achieve mono-substitution, the strategies outlined in section 2.1.2, such as using a Boc-protected piperazine or reacting with a piperazinium salt, would be essential. The required electrophile, 1-bromo-1-phenylcyclopentane, can be synthesized from 1-phenylcyclopentanol via reaction with hydrobromic acid.

Reductive Amination: An alternative powerful method is the reductive amination of 1-phenylcyclopentanone with piperazine. This reaction would form an enamine or iminium ion intermediate, which is then reduced in situ to form the target C-N bond. A patent for the synthesis of the related compound 1-cyclopentylpiperazine describes a similar catalytic hydrogen reduction of cyclopentanone in the presence of piperazine using catalysts like Raney-nickel or Palladium. This established transformation suggests that reductive amination with 1-phenylcyclopentanone is a highly viable route to the title compound.

Stereoselective Synthesis Approaches to Analogues

The introduction of stereocenters into the phenylcyclopentyl moiety allows for the synthesis of chiral analogues. If the phenyl group is located at a different position, such as in 2-phenylcyclopentylamine, two stereocenters are present, leading to the possibility of cis and trans diastereomers, each as a pair of enantiomers.

Stereoselective synthesis of such analogues can be achieved through several routes:

Asymmetric Hydrogenation: Chiral catalysts can be used for the asymmetric hydrogenation of a suitable enamine precursor to set the desired stereochemistry.

Resolution: A racemic mixture of a chiral intermediate, such as trans-2-phenylcyclopentylamine, can be resolved into its individual enantiomers using chiral resolving agents or through enzymatic kinetic resolution.

Chiral Pool Synthesis: Starting from a chiral precursor, the cyclopentane ring and its substituents can be constructed in a stereocontrolled manner. Novel routes to chiral cyclopentylamines have been developed involving the ring-opening of chiral 2-azabicyclo[2.2.1] structures.

These stereoselective methods are crucial for investigating the structure-activity relationships of chiral analogues.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Boc-piperazine (tert-butyl piperazine-1-carboxylate) |

| 1-bromo-1-phenylcyclopentane |

| 1-cyclopentylpiperazine |

| 1-phenylcyclopentanol |

| 1-phenylcyclopentanone |

| 2-phenylcyclopentylamine |

| Bis(2-chloroethyl)amine |

| Cyclopentanone |

| Diethanolamine |

| Piperazine |

| Sodium triacetoxyborohydride |

Derivatization Strategies for Enhancing Research Utility

The structural framework of this compound offers multiple sites for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) and the development of analogs with tailored properties for research purposes. Derivatization strategies primarily focus on the two nitrogen atoms of the piperazine moiety and the carbon skeletons of the phenyl and cyclopentyl rings. These modifications allow for the fine-tuning of physicochemical properties such as lipophilicity, polarity, and basicity, which are critical for modulating biological interactions.

The piperazine ring is a versatile scaffold in medicinal chemistry, largely due to the reactivity of its two secondary amine nitrogens. nih.gov These sites can be readily functionalized through a variety of well-established synthetic methods to introduce a diverse array of substituents. mdpi.com The presence of two nitrogen atoms allows for the synthesis of mono- or di-substituted derivatives, significantly expanding the chemical space available for investigation.

Common strategies for modifying the piperazine nitrogens include N-alkylation, N-acylation, and N-arylation.

N-Alkylation: The introduction of alkyl groups is a fundamental transformation. This can be achieved through nucleophilic substitution reactions with alkyl halides (e.g., chlorides, bromides) or sulfonates. mdpi.com To control the reaction and favor mono-alkylation, protecting group strategies are often employed, where one nitrogen is temporarily blocked (e.g., with a tert-butyloxycarbonyl, Boc group) while the other is functionalized. researchgate.net An alternative method is reductive amination, which involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent. mdpi.comnih.gov This method is particularly useful for introducing more complex alkyl substituents.

N-Arylation and N-Heteroarylation: The attachment of aryl or heteroaryl rings to the piperazine nitrogen is typically accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful and widely used method for this purpose, employing palladium catalysts to couple the piperazine with aryl halides or triflates. nih.gov Nucleophilic aromatic substitution (SNAr) is another viable route when the (hetero)aromatic ring is sufficiently electron-deficient. mdpi.com

The following table illustrates potential derivatives of this compound resulting from modifications at the piperazine nitrogen.

| Derivative Name | Substituent at N-4 | Modification Type |

| 1-(1-phenylcyclopentyl)-4-methylpiperazine | -CH₃ | N-Alkylation |

| 1-(4-acetyl-piperazin-1-yl)(phenyl)cyclopentane | -C(O)CH₃ | N-Acylation |

| 1-(1-phenylcyclopentyl)-4-(pyridin-2-yl)piperazine | 2-pyridinyl | N-Arylation |

| 1-(1-phenylcyclopentyl)-4-benzylpiperazine | -CH₂Ph | N-Alkylation |

| 1-(4-(phenylsulfonyl)piperazin-1-yl)(phenyl)cyclopentane | -SO₂Ph | N-Sulfonylation |

Further diversification of the this compound scaffold can be achieved by introducing substituents on the aromatic phenyl ring and the aliphatic cyclopentyl ring.

Phenyl Ring Substitutions: The phenyl group is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups at the ortho, meta, and para positions. The specific position of substitution is directed by the existing 1-cyclopentylpiperazine group and the reaction conditions. Common modifications include:

Halogenation: Introduction of fluorine, chlorine, or bromine atoms using appropriate reagents (e.g., N-chlorosuccinimide, bromine).

Nitration: Introduction of a nitro group (-NO₂) using nitric acid, which can subsequently be reduced to an amino group (-NH₂).

Friedel-Crafts Alkylation/Acylation: Attachment of alkyl or acyl groups using an alkyl/acyl halide and a Lewis acid catalyst.

These substitutions can significantly influence the electronic properties and steric profile of the molecule. For instance, the introduction of electron-withdrawing groups like halogens or nitro groups can alter the molecule's interaction with biological targets. nih.govnih.gov

Cyclopentyl Ring Substitutions: The functionalization of the saturated cyclopentyl ring is more challenging due to the lower reactivity of C-H bonds compared to the aromatic phenyl ring. However, recent advances in C-H functionalization chemistry offer potential pathways for direct modification. mdpi.com While less common, strategies could involve radical-based reactions or transition metal-catalyzed C-H activation to introduce substituents. Often, a more practical approach involves utilizing a pre-functionalized cyclopentanone or cyclopentanol early in the synthetic sequence before the construction of the core structure.

The table below provides examples of derivatives with substitutions on the phenyl and cyclopentyl rings.

| Derivative Name | Ring Modified | Substituent and Position | Modification Type |

| 1-(1-(4-chlorophenyl)cyclopentyl)piperazine | Phenyl | 4-Chloro | Electrophilic Halogenation |

| 1-(1-(4-nitrophenyl)cyclopentyl)piperazine | Phenyl | 4-Nitro | Electrophilic Nitration |

| 1-(1-(4-methylphenyl)cyclopentyl)piperazine | Phenyl | 4-Methyl | Friedel-Crafts Alkylation |

| 1-(1-phenyl-2-hydroxycyclopentyl)piperazine | Cyclopentyl | 2-Hydroxy | Use of substituted starting material |

Receptor Binding Profiles and Ligand Affinity Studies

Ligand affinity studies and receptor binding profiles are fundamental to understanding the pharmacological action of a compound. For phenylpiperazine analogues, these studies have revealed a complex pattern of interactions with multiple receptor systems, suggesting that these molecules are often multitarget-directed ligands. The affinity for these receptors is highly dependent on the specific substitutions on both the phenyl and piperazine rings.

In vitro receptor binding assays are a cornerstone for characterizing the interaction of novel compounds with specific receptor targets. These assays typically utilize heterologous expression systems, where the gene for a specific receptor is transfected into a cell line that does not normally express it, such as Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells. This allows for the isolated study of a compound's affinity for a single receptor subtype without confounding interactions from other receptors.

For example, the binding affinities of various arylpiperazine derivatives for serotonin (B10506) 5-HT7 and 5-HT1A receptors have been determined using rat cloned receptors expressed in HEK-293 cells. researchgate.net Similarly, the affinity of certain phenylpiperazine-hydantoin derivatives for α1-adrenergic receptor subtypes was assessed using radioligand binding assays on tissue homogenized from the rat cortex. researchgate.net These methods provide quantitative data, typically expressed as the inhibition constant (Kᵢ), which indicates the concentration of the ligand required to occupy 50% of the receptors.

The serotonergic system is a primary target for phenylpiperazine analogues. These compounds have been shown to interact with multiple 5-HT receptor subtypes, including 5-HT₁A, 5-HT₂A, 5-HT₂C, and 5-HT₇. nih.govmdpi.com The nature of this interaction (agonist, antagonist, or partial agonist) and the affinity can be finely tuned by structural modifications.

5-HT₁A Receptors : The 4-alkyl-1-arylpiperazine scaffold is a key feature for high-affinity 5-HT₁A receptor ligands. libretexts.org Certain arylpiperazine derivatives exhibit high affinity for the 5-HT₁A receptor, with Kᵢ values in the low nanomolar range. nih.govlibretexts.org These receptors function as important autoreceptors and are involved in modulating mood and anxiety. mdpi.com

5-HT₂A/5-HT₂C Receptors : Phenylpiperazines have also been investigated for their activity at 5-HT₂C receptors. The conformation of the molecule, specifically the coplanarity between the piperazine and phenyl rings, is hypothesized to be crucial for receptor activation. nih.gov

5-HT₇ Receptors : A number of "long-chain" arylpiperazines show significant affinity for the 5-HT₇ receptor. The flexibility of the molecule appears to be important, with studies suggesting that a bent conformation is preferred for binding to this receptor. researchgate.net

Table 1: Binding Affinities (Kᵢ, nM) of Selected Arylpiperazine Analogues at Serotonin Receptors

| Compound/Analogue Class | 5-HT₁A (Kᵢ, nM) | 5-HT₂A (Kᵢ, nM) | 5-HT₇ (Kᵢ, nM) | Reference |

|---|---|---|---|---|

| Compound 12a (Arylpiperazine derivative) | 41.5 | 315 | 42.5 | nih.gov |

| Compound 9b (Arylpiperazine derivative) | 23.9 | 39.4 | 45.0 | nih.gov |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 1.2 | - | - | libretexts.org |

| NAN-190 (Analogue) | 0.6 | - | 87 | researchgate.net |

Beyond the serotonergic system, phenylpiperazine analogues frequently interact with dopaminergic and noradrenergic receptors. This multitarget profile is relevant for their potential applications in complex CNS disorders.

Dopaminergic Systems : Phenylpiperazine-based compounds have been developed as ligands for dopamine (B1211576) D₂ and D₃ receptors. researchgate.net Research has focused on achieving selectivity for the D₃ versus the D₂ subtype by modifying the N-phenylpiperazine moiety. libretexts.org The 3-OH-N1-phenylpiperazine structure has been identified as a key template for D₂ receptor agonism. researchgate.net Allosteric modulators based on different scaffolds have also been shown to fine-tune dopaminergic neurotransmission. khanacademy.org

Table 2: Binding Affinities (Kᵢ, nM) of Selected Phenylpiperazine Analogues at Dopamine and Adrenergic Receptors

| Compound/Analogue Class | Receptor Target | Binding Affinity (Kᵢ, nM) | Reference |

|---|---|---|---|

| Compound 12a (Arylpiperazine derivative) | D₂ | 300 | nih.gov |

| Indolone (5) (3-OH-N1-phenylpiperazine analogue) | D₂ | Excellent Affinity (qualitative) | researchgate.net |

| 2-CF3-benzimidazole (13) (3-OH-N1-phenylpiperazine analogue) | D₂ | Excellent Affinity (qualitative) | researchgate.net |

| Phenylpiperazine-hydantoin derivatives | α₁A, α₁B, α₁D | Varies by subtype | researchgate.net |

The GABAergic system is the primary source of inhibitory neurotransmission in the brain. mdpi.com The function of piperazine derivatives has been investigated using human α1β2γ2 GABA-A receptors expressed in Xenopus oocytes, a non-mammalian model system. mdpi.com These studies revealed that several piperazine derivatives act as antagonists at the GABA-A receptor, concentration-dependently inhibiting the ion current evoked by GABA. mdpi.com This antagonistic action could lead to reduced inhibitory input on catecholaminergic neurons, indirectly contributing to increased neurotransmitter levels. mdpi.com

The potency of this antagonism varies with the substitution on the phenyl ring. Chlorophenylpiperazines were found to be the most potent antagonists among the tested derivatives. The rank order of potency based on IC₂₀ values was determined as: 1-(2-chlorophenyl)piperazine (B141456) (2CPP) > 1-(3-methylphenyl)piperazine (B1266048) (3MPP) > 1-(4-chlorophenyl)piperazine (B178656) (4CPP) > 1-(4-methylphenyl)piperazine (B1266050) (4MPP) > and others. mdpi.com

Sigma receptors, which are distinct from opioid and other classical neurotransmitter receptors, are intracellular chaperones located primarily at the endoplasmic reticulum. nih.gov They play a role in modulating intracellular calcium signaling and the activity of various ion channels and neurotransmitter systems. nih.govnih.gov

Several piperazine-containing compounds have been identified as ligands for sigma receptors. For instance, 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), an analogue containing a cycloalkyl group, was identified as a sigma-2 receptor agonist. wikipedia.org The interaction with sigma receptors represents another facet of the complex pharmacology of this class of compounds, potentially contributing to neuroprotective or neuro-modulatory effects.

Enzyme Modulation and Inhibition Kinetics

In addition to direct receptor binding, phenylpiperazine analogues can modulate the activity of key enzymes involved in neurotransmitter metabolism and drug disposition.

The primary enzymes affected are cytochrome P450 (CYP) and monoamine oxidases (MAO). researchgate.netlibretexts.org Inhibition of these enzymes can lead to significant drug-drug interactions. mdpi.comnih.gov

Cytochrome P450 (CYP) Inhibition : Phenylpiperazine derivatives have been shown to be potent inhibitors of several major CYP isoforms, including CYP2D6, CYP1A2, and CYP3A4. researchgate.net For example, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) causes more significant inhibition of CYP-mediated metabolism than N-benzylpiperazine (BZP). researchgate.net Some piperazine-containing compounds act as mechanism-based inactivators of CYP3A4, meaning they form an irreversible complex with the enzyme, which can lead to prolonged drug interactions. libretexts.orgmdpi.com

Monoamine Oxidase (MAO) Inhibition : MAO enzymes (MAO-A and MAO-B) are critical for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibition of MAO can increase the levels of these neurotransmitters. Various piperidine (B6355638) derivatives, structurally related to piperazines, have been synthesized and evaluated as reversible and selective MAO-B inhibitors. libretexts.org For example, compound S5, a pyridazinobenzylpiperidine derivative, was found to be a potent and competitive reversible inhibitor of MAO-B with a Kᵢ value of 0.155 µM.

Table 3: Enzyme Inhibition Data for Selected Piperazine/Piperidine Analogues

| Compound Class/Analogue | Enzyme Target | Inhibition Constant (IC₅₀ / Kᵢ) | Type of Inhibition | Reference |

|---|---|---|---|---|

| TFMPP | CYP Isoforms | Potent Inhibitor (qualitative) | - | researchgate.net |

| SCH 66712 (Piperazine-containing) | CYP3A4 | Kₛ = 42.9 µM | Mechanism-Based | libretexts.org |

| Compound S5 (Pyridazinobenzylpiperidine) | MAO-B | IC₅₀ = 0.203 µM, Kᵢ = 0.155 µM | Competitive, Reversible | |

| Compound S16 (Pyridazinobenzylpiperidine) | MAO-B | IC₅₀ = 0.979 µM, Kᵢ = 0.721 µM | Competitive, Reversible | |

| 1-arylsulfonyl-4-phenylpiperazine derivatives | α-glucosidase | Varies | Allosteric | researchgate.net |

Cytochrome P450 Enzyme Interaction Studies (in vitro, non-human)

The in vitro metabolism of phenylpiperazine derivatives has been investigated to identify the primary cytochrome P450 (CYP) enzymes involved. While specific studies on this compound are not prevalent, research on structurally related piperazine compounds using human liver microsomes and recombinant human CYP enzymes provides significant insights into their metabolic pathways. These studies are crucial for understanding the potential for drug-drug interactions and metabolic clearance routes.

For instance, the metabolism of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine was found to be mediated by several CYP enzymes. CYP2D6 was identified as the primary enzyme for the formation of a benzylic alcohol metabolite and a 4-hydroxy-phenyl metabolite, with some contribution from CYP2C9 for the latter. The formation of a sulfoxide (B87167) was mediated by CYP3A4/5 and CYP2A6, while CYP2C9 and CYP2C19 were mainly responsible for producing an N-hydroxylated metabolite. nih.gov Similarly, the O-demethylation of 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) is predominantly catalyzed by the polymorphically expressed CYP2D6. nih.gov

Studies on other piperazine-containing compounds, such as the neuroleptic perazine (B1214570) and the antiemetic prochlorperazine (B1679090), also highlight the central role of the CYP450 system. The metabolism of prochlorperazine is most efficiently handled by CYP2D6 and CYP2C19. researchgate.net For the phenothiazine (B1677639) neuroleptic thioridazine, CYP1A2 and CYP3A4 are the main enzymes for 5-sulfoxidation and N-demethylation, whereas CYP2D6 is the primary enzyme for mono-2- and di-2-sulfoxidation. researchgate.net The metabolism of piperaquine, an antimalarial drug, is primarily mediated by CYP3A4. escholarship.org

These findings collectively suggest that piperazine-based compounds are substrates for multiple CYP450 isoforms, with CYP2D6, CYP3A4, and various members of the CYP2C family often playing significant roles. nih.gov The specific metabolic profile of this compound would likely involve a combination of these enzymes, depending on its precise chemical structure and substituents.

Table 1: Cytochrome P450 Isoforms Involved in the Metabolism of Phenylpiperazine Analogues This table is generated based on data from in vitro studies using human-derived enzymes, serving as a predictive model for non-human systems.

| Compound | Major Metabolites | Primary CYP Isoforms Involved |

|---|---|---|

| 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine | 4-hydroxy-phenyl, sulfoxide, N-hydroxylated piperazine, benzylic alcohol | CYP2D6, CYP2C9, CYP3A4/5, CYP2A6, CYP2C19 nih.gov |

| 1-(4-methoxyphenyl)piperazine (MeOPP) | 1-(4-hydroxyphenyl)piperazine (O-demethylation) | CYP2D6 nih.gov |

| Prochlorperazine | N-desmethyl, sulphoxide, hydroxide (B78521) isomers | CYP2D6, CYP2C19 researchgate.net |

| Thioridazine | 5-sulfoxide, N-desmethyl, mono-2-sulfoxide, di-2-sulfoxide | CYP1A2, CYP3A4, CYP2D6 researchgate.net |

| Piperaquine | Not specified | CYP3A4 escholarship.org |

Monoamine Oxidase Inhibition Potential

Monoamine oxidases (MAO) are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurological disorders. researchgate.net Piperazine derivatives have been extensively studied for their potential to inhibit MAO-A and MAO-B.

For example, a series of piperazine-substituted chalcones were evaluated for their inhibitory activities against MAOs. Two compounds, PC10 and PC11, which feature a piperazine ring, demonstrated remarkable and selective inhibition of MAO-B with IC50 values of 0.65 µM and 0.71 µM, respectively. Kinetic studies revealed them to be reversible and competitive inhibitors of MAO-B. frontiersin.org

In another study, newly synthesized oxadiazole-piperazine derivatives were screened for their human MAO (hMAO) inhibitory activities. One compound, which has a nitro group on the phenyl ring attached to the piperazine, was found to be a potent MAO-A inhibitor with an IC50 value of 0.116 µM. scispace.com Further research on similar derivatives confirmed that substitutions on the phenyl ring of the piperazine moiety significantly influence both the potency and selectivity of MAO inhibition. researchgate.net

Additionally, a study of pyridazinobenzylpiperidine derivatives found that most of the synthesized compounds showed higher inhibition of MAO-B than MAO-A. nih.govnih.gov The most potent compound exhibited an IC50 value of 0.203 µM for MAO-B and was identified as a competitive reversible inhibitor. nih.govnih.gov The natural alkaloid piperine, which contains a piperidine ring (structurally related to piperazine), has also been shown to inhibit both MAO-A and MAO-B. nih.gov These studies underscore that the piperazine scaffold is a promising framework for developing selective MAO inhibitors. frontiersin.orgthermofisher.com

Table 2: Monoamine Oxidase Inhibition by Piperazine Analogues

| Compound Class | Target Enzyme | Potency (IC50) / Inhibition Type |

|---|---|---|

| Piperazine-substituted chalcones (PC10, PC11) | MAO-B | 0.65 µM, 0.71 µM / Reversible, Competitive frontiersin.org |

| Oxadiazole-piperazine derivative (Compound 4e) | MAO-A | 0.116 µM scispace.com |

| Pyridazinobenzylpiperidine derivative (Compound S5) | MAO-B | 0.203 µM / Competitive, Reversible nih.govnih.gov |

| Biphenylpiperazine derivatives | MAO-B | IC50 of 53 nM for the most potent compound / Reversible, Mixed Competitive nih.gov |

Investigation of Other Enzyme Targets (e.g., HIV Protease, HCV Polymerase, DNA gyrase)

Analogues of this compound have been investigated for their inhibitory activity against a range of other critical enzymes involved in infectious diseases and cancer.

DNA Gyrase: DNA gyrase is a vital bacterial enzyme and a well-established target for antibacterial agents. rsc.org Certain quinolone derivatives containing a piperazine moiety have been synthesized and tested for their ability to inhibit DNA gyrase. For example, 6-fluoro-7-(1-piperazinyl)-1-(2'-trans-phenyl-1'-cyclopropyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid and its enantiomers were found to be inhibitors of DNA gyrase from Micrococcus luteus and Escherichia coli. While these compounds retained considerable potency, the chiral discrimination by the enzyme was relatively small. Other classes of DNA gyrase inhibitors, such as N-phenylpyrrolamides with piperazine substituents, have also been developed, showing inhibitory activity against DNA gyrase from E. coli and S. aureus.

HCV Polymerase: The RNA-dependent RNA polymerase (RdRp) of the Hepatitis C virus (HCV) is a key target for antiviral drug development. Various non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the enzyme have been identified. nih.gov Among these are benzothiadiazine and benzimidazole (B57391) derivatives, which can incorporate piperazine-like structures. These compounds have been shown to inhibit the NS5B polymerase activity, which is essential for viral RNA replication. nih.govnih.gov For example, a class of 1,5-benzodiazepine derivatives was identified as novel HCV polymerase inhibitors that act non-competitively with respect to GTP, suggesting they bind to an allosteric site. nih.gov

HIV Protease: HIV protease is an essential enzyme for the maturation of the HIV virus, and its inhibition is a cornerstone of highly active antiretroviral therapy (HAART). HIV protease inhibitors are typically peptidomimetic or non-peptidomimetic compounds designed to bind to the active site of the enzyme. While direct studies of this compound are lacking, the piperazine scaffold is a common feature in various pharmacologically active compounds, and its derivatives could potentially be designed to target HIV protease.

Other Kinases: In the context of cancer, newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl-containing purine (B94841) nucleobase analogs have been shown to act as potent anticancer agents. One such compound demonstrated significant selectivity against anaplastic lymphoma kinase (ALK) and Bruton's tyrosine kinase (BTK), inducing apoptosis in liver cancer cells by inhibiting Src kinase. nih.gov

Mechanisms of Action at Cellular and Molecular Levels (in vitro, non-human)

Intracellular Signaling Pathway Modulation (e.g., cAMP, tight junctions)

Phenylpiperazine derivatives have been shown to modulate intracellular signaling pathways, notably those involving cyclic AMP (cAMP) and the proteins that regulate epithelial tight junctions.

cAMP Signaling: Certain arylpiperazine derivatives have been found to influence cAMP levels. In one study, an N-arylpiperazine derivative was observed to increase the cellular level of cAMP in a pancreatic cancer xenograft model. Another investigation into two arylpiperazine derivatives, LP-211 and MEL-9, which are high-affinity ligands for the 5-HT7 receptor, demonstrated that they act as long-acting inhibitors of both receptor binding and cAMP signaling. These compounds completely antagonized the cAMP response stimulated by a 5-HT7 agonist. The regulation of cAMP is a critical cellular process, and its modulation by external compounds can have significant physiological effects. frontiersin.org

Tight Junction Modulation: 1-phenylpiperazine (B188723) (PPZ) has been identified as a potent intestinal permeation enhancer that functions by modulating tight junctions. Studies using rat ileal and colonic mucosae in Ussing chambers showed that PPZ reversibly increased the permeability of paracellular markers. This effect was accompanied by a reduction in transepithelial electrical resistance (TEER), indicating an opening of the tight junctions. The mechanism involves, in part, the mediation by myosin light chain kinase and the stimulation of transepithelial electrogenic chloride secretion. Further research suggests that the interaction with tight junctions may be a class effect of piperazine derivatives, leading to a cascade of events that rearranges the tight junction complex.

Cellular Permeation Enhancement Mechanisms

The ability of 1-phenylpiperazine (PPZ) and its derivatives to enhance the permeation of poorly absorbed molecules across epithelial barriers has been a significant area of research. These compounds primarily exert their effect through the paracellular pathway by reversibly opening tight junctions.

In vitro studies using Caco-2 cell monolayers, a model of the intestinal epithelium, have demonstrated that PPZ and several of its derivatives can significantly increase the transport of marker molecules. The mechanism involves the rearrangement of tight junction proteins, such as occludin and ZO-1, leading to increased paracellular flux. A structure-function analysis of 13 different phenylpiperazine derivatives revealed that substitutions on the phenyl ring influence both the efficacy and toxicity of the compounds. Aliphatic substitutions, for instance, resulted in efficacy and toxicity profiles comparable to or better than the parent 1-phenylpiperazine molecule. This enhancement of permeability is generally reversible, with the epithelial barrier function being restored after the removal of the compound.

Table 3: Cellular Permeation Enhancement by Phenylpiperazine Analogues

| Compound | Model System | Mechanism of Action | Outcome |

|---|---|---|---|

| 1-phenylpiperazine (PPZ) | Rat ileal and colonic mucosae | Tight junction opening, mediated by myosin light chain kinase and chloride secretion | Reversible increase in paracellular permeability |

| 1-phenylpiperazine (PPZ) | Caco-2 cell monolayers | Rearrangement of tight junction proteins | Improved paracellular permeation |

| 1-methyl-4-phenylpiperazine & 1-(4-methylphenyl)piperazine | Caco-2 cell monolayers | Not specified | Enhanced permeability with lower toxicity than PPZ |

Induction of Apoptosis in Non-Human Cell Lines

A significant mechanism of action for several piperazine analogues, particularly in the context of oncology, is the induction of apoptosis, or programmed cell death, in cancer cell lines.

For example, newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs were found to be potent anticancer agents. One of the lead compounds from this series induced apoptosis in liver cancer cells by inhibiting Src kinase, which in turn led to a decrease in the levels of key cell cycle proteins like phosho-Src, phospho-Rb, cyclin E, and cdk2. nih.gov

Another study focused on piperazine derivatives of β-elemene, a natural compound with antitumor activity. These derivatives were shown to induce apoptosis in various human leukemia cell lines. The mechanism of apoptosis induction was linked to the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the activation of caspase-8. This suggests the involvement of both the death receptor-mediated and mitochondrial-mediated apoptotic pathways.

Furthermore, a series of 1-phenylpiperazine derivatives combined with a 2-azetidinone scaffold were synthesized and evaluated for their anti-proliferative activities. One of these compounds remarkably inhibited the growth of human cervical cancer (HeLa) cells and induced apoptosis through an oxidative stress-mediated intrinsic mitochondrial pathway. This was evidenced by morphological changes, suppression of colony formation, and cell-cycle arrest. researchgate.net

Table 4: Induction of Apoptosis by Piperazine Analogues in Non-Human Cell Lines

| Compound Class | Cell Line | Mechanism of Apoptosis Induction |

|---|---|---|

| 6-substituted piperazine/phenyl-9-cyclopentyl purine analogs | Liver cancer cells | Inhibition of Src kinase, leading to cell cycle arrest and apoptosis nih.gov |

| β-elemene piperazine derivatives | Human leukemia cells (HL-60, NB4, K562) | Generation of ROS, decreased mitochondrial membrane potential, activation of caspase-8 |

| 1-phenylpiperazine clubbed with 2-azetidinone derivatives | Human cervical cancer (HeLa) cells | Oxidative stress-mediated intrinsic mitochondrial pathway, cell cycle arrest researchgate.net |

| Phenylpiperazine derivatives of 1,2-benzothiazine | Human colorectal adenocarcinoma cells | Not specified | Cytotoxic and synergistic with doxorubicin (B1662922) |

Preclinical Efficacy in Animal Models

The preclinical evaluation of this compound and its analogues has been explored in various animal models to determine their potential therapeutic effects across different domains, including central nervous system disorders, parasitic infections, and cancer. These studies provide foundational knowledge about the bioactivity of this class of compounds.

Antiparasitic Activity in Experimental Systems

Several studies have highlighted the potential of piperazine-containing compounds as antiparasitic agents. These investigations have demonstrated activity against a range of parasites, including Trypanosoma cruzi, Leishmania infantum, and Plasmodium falciparum.

In the context of Chagas disease, caused by Trypanosoma cruzi, cysteine protease inhibitors with a piperazine moiety have shown promise. Specifically, N-methyl piperazine-Phe-homoPhe-vinyl sulfone phenyl successfully rescued mice from a lethal infection, with some animals achieving parasitological cure. nih.gov This suggests that targeting the parasite's major cysteine protease, cruzain, is a viable therapeutic strategy. nih.govpatsnap.com Further research on 3-nitro-1H-1,2,4-triazole-based piperazines has also revealed potent activity against T. cruzi amastigotes in infected L6 cells, with some derivatives showing significantly greater activity than the reference drug benznidazole. nih.gov

Phenylpiperazine derivatives have also been evaluated for their efficacy against Leishmania infantum, the causative agent of visceral leishmaniasis. In one study, several compounds exhibited potent activity against both the promastigote and amastigote forms of the parasite, with IC₅₀ values in the low micromolar range. nih.gov

Furthermore, piperazine-tethered thiazole (B1198619) compounds have been synthesized and screened for their antiplasmodial activity against the chloroquine-resistant Dd2 strain of Plasmodium falciparum, the parasite responsible for malaria. mdpi.com One hit compound demonstrated an EC₅₀ of 102 nM and was found to inhibit multiple stages of parasite development. mdpi.com

Table 2: Antiparasitic Activity of Selected Piperazine Analogues

| Compound/Analogue Class | Parasite | Experimental System | Key Finding (IC₅₀/EC₅₀) | Reference |

| N-methyl piperazine-Phe-homoPhe-vinyl sulfone phenyl | Trypanosoma cruzi | Mouse model | Rescued mice from lethal infection | nih.gov |

| 3-nitro-1H-1,2,4-triazole-based piperazines | Trypanosoma cruzi | Infected L6 cells | Low nM to < 4 µM | nih.gov |

| Phenylpiperazine derivatives (F13, F15) | Leishmania infantum (amastigotes) | In vitro assay | < 10 µM | nih.gov |

| Piperazine-tethered thiazole (compound 2291-61) | Plasmodium falciparum (Dd2 strain) | In vitro assay | 102 nM | mdpi.com |

Anticancer Activity in Cell Lines and Animal Xenograft Models

The piperazine scaffold is a common feature in a number of approved anticancer drugs, and research into new piperazine derivatives continues to be a fertile area of oncology research. researchgate.netresearchgate.net Studies on analogues of this compound have demonstrated notable anticancer activity in various preclinical models.

A significant study focused on newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs. nih.gov These compounds were tested for their in vitro anticancer activity against human cancer cells, with several derivatives showing potent cytotoxicity against liver cancer cell lines, with IC₅₀ values significantly lower than the standard chemotherapeutic agent 5-fluorouracil. nih.gov Further investigation revealed that one of the most potent compounds induced apoptosis in liver cancer cells by inhibiting Src kinase. nih.gov

Other research has explored piperazine-based compounds that inhibit microtubule dynamics, a well-established target for cancer therapy. One such compound, (4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone (AK301), induced mitotic arrest in colon cancer cells with high potency and sensitized them to tumor necrosis factor-induced apoptosis. nih.gov

The versatility of the piperazine ring has been further demonstrated in the development of vindoline-piperazine conjugates. mdpi.com These novel compounds, particularly those with substitutions at position 17 of the vindoline (B23647) core, exhibited significant antiproliferative effects across a broad panel of 60 human tumor cell lines, with some showing low micromolar growth inhibition (GI₅₀) values. mdpi.com

Table 3: Anticancer Activity of Selected Piperazine Analogues

| Compound/Analogue Class | Cancer Cell Line | Key Finding (IC₅₀/GI₅₀) | Mechanism of Action | Reference |

| 6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl purine derivatives | Huh7 (Liver Cancer) | 7.1 - 9 µM | Src inhibition, Apoptosis induction | nih.gov |

| (4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone (AK301) | HT29 (Colon Cancer) | ED₅₀ ≈ 115 nM | Mitotic arrest, Inhibition of tubulin polymerization | nih.gov |

| Vindoline-piperazine conjugate (Compound 23) | MDA-MB-468 (Breast Cancer) | GI₅₀ = 1.00 µM | Antiproliferative | mdpi.com |

| Vindoline-piperazine conjugate (Compound 25) | HOP-92 (Non-small cell lung cancer) | GI₅₀ = 1.35 µM | Antiproliferative | mdpi.com |

Metabolic Pathway Elucidation in Preclinical Models and in Vitro Systems

Major Phase I Metabolic Transformations (in vitro, non-human liver microsomes, animal models)

Phase I metabolism generally involves the introduction or unmasking of functional groups on a parent compound, typically making it more polar. For piperazine (B1678402) derivatives, these reactions are predominantly oxidative.

The cytochrome P450 (CYP) superfamily of enzymes is the most significant contributor to Phase I metabolism. For many arylpiperazine derivatives, CYP3A4 and CYP2D6 are the principal isoforms involved in their biotransformation. drugbank.com Studies on various piperazine-containing compounds consistently show the involvement of multiple CYP isoforms, including CYP1A2 and CYP2C19, in processes like N-demethylation and sulphoxidation. nih.gov While specific data for 1-(1-phenylcyclopentyl)piperazine is not detailed in the provided results, the metabolic landscape for this class of compounds points towards significant CYP-mediated oxidation. The phenyl and cyclopentyl rings, as well as the piperazine moiety itself, represent potential sites for oxidative attack by CYP enzymes. For instance, in vitro studies with human liver microsomes on related piperazine structures demonstrate that metabolism is often initiated by these enzymes. researchgate.net

Two of the most common CYP-mediated reactions are hydroxylation and N-dealkylation.

Hydroxylation: This process involves the addition of a hydroxyl (-OH) group. For this compound, potential sites for hydroxylation include the aromatic phenyl ring and the aliphatic cyclopentyl ring. Aromatic hydroxylation is a frequent metabolic route for compounds containing a phenyl group. nih.gov Studies on other piperazine derivatives confirm that aliphatic hydroxylation on cyclic moieties is also a major metabolic pathway. frontiersin.org The resulting hydroxylated metabolites are more water-soluble, facilitating their subsequent conjugation and excretion.

N-Dealkylation: This reaction involves the removal of an alkyl group attached to a nitrogen atom. In the case of this compound, this would involve the cleavage of the bond between the piperazine nitrogen and the phenylcyclopentyl group. However, N-dealkylation more commonly refers to the removal of smaller alkyl groups. A more relevant transformation for the piperazine ring itself is its oxidative degradation. nih.gov For many arylpiperazine drugs, CYP3A4-dependent N-dealkylation is a primary metabolic step, leading to the formation of 1-aryl-piperazine metabolites which are then often subject to further CYP2D6-dependent hydroxylation. drugbank.comnih.gov Mechanistically, CYP450-catalyzed N-dealkylation proceeds through the hydroxylation of the carbon atom adjacent to the nitrogen, forming an unstable intermediate that spontaneously breaks down. nih.gov

The table below summarizes the key Phase I transformations common to piperazine derivatives, which are anticipated for this compound based on its structural class.

| Metabolic Pathway | Enzyme Family | Potential Metabolites of this compound | Supporting Evidence from Related Compounds |

| Aromatic Hydroxylation | Cytochrome P450 (e.g., CYP2D6) | Hydroxy-phenylcyclopentyl-piperazine | Common pathway for arylpiperazine derivatives. drugbank.com |

| Aliphatic Hydroxylation | Cytochrome P450 | Phenyl-hydroxycyclopentyl-piperazine | Observed in piperazine rings and other aliphatic structures. frontiersin.org |

| Piperazine Ring Oxidation | Cytochrome P450 (e.g., CYP3A4, CYP1A2) | Oxidized piperazine ring metabolites | A major pathway for many piperazine-containing drugs. nih.govnih.gov |

This table is generated based on metabolic pathways observed for structurally related piperazine compounds.

While oxidative metabolism is dominant, other transformations can occur. Reductive metabolism is less common for this chemical class but can be catalyzed by certain CYP enzymes or other reductases under specific conditions. Other transformations might include the opening of the piperazine ring, although this is generally a minor pathway. For some complex piperazine derivatives, novel ring contractions have been observed following initial oxidation. While not directly documented for this compound, such pathways highlight the diverse catalytic potential of metabolic enzymes.

Non-CYP Mediated Metabolic Pathways (in vitro, non-human)

Although CYPs are central to drug metabolism, other enzyme systems can also play a significant role, particularly when CYP pathways are saturated or inhibited. bioivt.com

Hydrolases, such as esterases and amidases, are another major class of non-CYP enzymes. bioivt.com For this compound, which lacks ester or amide bonds, the direct contribution of hydrolases to its primary metabolism is unlikely. However, other enzymes like monoamine oxidases (MAOs), which catalyze the oxidative deamination of amines, and aldehyde oxidase (AO), could potentially contribute, depending on the specific structural characteristics and electronic properties of the molecule. frontiersin.orgbioivt.com For example, AO has been shown to be a significant contributor to the metabolism of other nitrogen-containing heterocyclic compounds. frontiersin.org

The table below outlines the potential non-CYP mediated metabolic pathways.

| Metabolic Pathway | Enzyme Family | Potential Metabolites of this compound |

| N-Oxidation | Flavin Monooxygenases (FMO) | This compound-N-oxide |

| Oxidative Deamination | Monoamine Oxidases (MAO) | Ring-opened metabolites |

This table is generated based on the substrate specificities of non-CYP enzyme families.

Metabolic Pathway of this compound Not Documented in Publicly Available Scientific Literature

Following a comprehensive review of scientific databases and publicly available literature, no specific information was found regarding the metabolic pathway of the chemical compound this compound. Detailed studies elucidating its biotransformation, the structural characteristics of its potential metabolites in non-human models, or species-specific differences in its metabolism are not present in the accessible domain.

The research conducted included targeted searches for the metabolism of this compound in preclinical and in vitro systems, as well as broader searches for metabolic data on structurally similar phenylpiperazine and phencyclidine-type compounds. While general metabolic pathways for these classes of compounds are known—often involving hydroxylation, N-dealkylation, and oxidation mediated by cytochrome P450 enzymes researchgate.netnih.gov—applying this general knowledge to a specific, unstudied compound would be speculative and scientifically unsound.

Studies on the related compound phencyclidine (PCP), or 1-(1-phenylcyclohexyl)piperidine, have identified various metabolites in preclinical species such as rats, rabbits, cats, and monkeys, with metabolic pathways including hydroxylation of the cyclohexyl and piperidine (B6355638) rings, as well as piperidine ring-opening nih.govnih.gov. Research has also highlighted species-specific differences in the rate and profile of PCP metabolism nih.gov. Similarly, the metabolism of various piperazine-containing therapeutic agents has been characterized, often identifying the piperazine ring as a site for oxidative metabolism researchgate.net.

However, the subtle yet significant structural differences between these compounds and this compound—namely the substitution of a cyclopentyl for a cyclohexyl ring and the presence of a piperazine instead of a piperidine moiety—prevent direct extrapolation of metabolic data.

Consequently, the sections requested by the user, "," including "Identification and Structural Characterization of Key Metabolites (non-human)" and "Species-Specific Differences in Metabolism," cannot be completed at this time due to the absence of specific research on this compound.

Advanced Analytical Research Methodologies for 1 1 Phenylcyclopentyl Piperazine

Chromatographic Techniques for Separation and Quantification in Research Samples

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification of volatile and thermally stable compounds like many piperazine (B1678402) derivatives. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column before being detected and fragmented by the mass spectrometer.

For piperazine-derived compounds, the use of a relatively non-polar capillary column, such as one with a 5% phenyl-95% dimethylpolysiloxane stationary phase, is common. The temperature program is typically ramped to facilitate the elution of compounds with different volatilities. A general GC-MS method for piperazines might involve an initial oven temperature of 100°C, which is then increased to 290°C. unodc.org

Table 2: General GC-MS Parameters for Piperazine Analysis

| Parameter | Condition |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium |

| Injector Temperature | 250-280 °C |

| Oven Program | Initial temp. 100-150°C, ramped to 280-300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detector | Quadrupole or Ion Trap |

| Note: These parameters serve as a starting point and require validation for 1-(1-phenylcyclopentyl)piperazine. |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers significant advantages in sensitivity and specificity for the analysis of trace amounts of substances in complex mixtures. The use of sub-2 µm particles in UPLC columns allows for higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.

When coupled with a tandem mass spectrometer, this technique allows for Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored. This provides a high degree of selectivity and is particularly useful for quantitative analysis in biological matrices where background interference can be a major challenge.

The development of a UPLC-MS/MS method for this compound would involve optimizing the chromatographic separation and the mass spectrometric parameters, including the selection of precursor and product ions and the optimization of collision energy. A bioanalytical method for a related N-phenylpiperazine derivative demonstrated a lower limit of quantification of 10.0 ng/mL in plasma, highlighting the sensitivity of this technique. nih.gov The development and validation of an LC-MS/MS method for a nitrosamine (B1359907) impurity in a product containing a piperazine moiety also underscores the utility of this technique for trace-level detection. mdpi.comresearchgate.net

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the unambiguous structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the protons of the phenyl group, the cyclopentyl group, and the piperazine ring. The aromatic protons would typically appear in the downfield region (around 7-8 ppm), while the aliphatic protons of the cyclopentyl and piperazine rings would be found in the upfield region. The integration of these signals would correspond to the number of protons in each environment.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts would indicate the type of carbon (aromatic, aliphatic, or attached to a nitrogen atom). While specific NMR data for this compound is not publicly available, data for the related compound 1-phenylpiperazine (B188723) shows aromatic carbon signals between 116 and 151 ppm and piperazine carbon signals around 45 and 50 ppm. nih.gov The presence of the cyclopentyl group would introduce additional aliphatic signals.

Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift (ppm) |

| Phenyl | 7.0 - 7.5 |

| Piperazine (CH₂) | 2.5 - 3.5 |

| Cyclopentyl (CH₂) | 1.5 - 2.5 |

| Note: These are estimated ranges and actual values may vary depending on the solvent and other experimental conditions. |

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atoms | Predicted Chemical Shift (ppm) |

| Phenyl (quaternary) | 140 - 155 |

| Phenyl (CH) | 115 - 130 |

| Cyclopentyl (quaternary) | 70 - 85 |

| Piperazine (CH₂) | 40 - 55 |

| Cyclopentyl (CH₂) | 20 - 40 |

| Note: These are estimated ranges and actual values may vary depending on the solvent and other experimental conditions. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, electrospray ionization (ESI) would likely produce a protonated molecule [M+H]⁺, confirming its molecular weight.

The fragmentation pattern in MS/MS experiments provides a fingerprint of the molecule. For piperazine derivatives, characteristic fragmentation pathways often involve the cleavage of the piperazine ring. Common fragments observed for phenylpiperazines include ions corresponding to the phenylpiperazine moiety and further cleavage of the piperazine ring. researchgate.net The fragmentation of this compound would be expected to yield ions resulting from the loss of the cyclopentyl group, cleavage within the piperazine ring, and fragmentation of the phenyl ring.

Analysis of related piperazine designer drugs shows common fragmentation patterns that can be extrapolated to predict the behavior of this compound. For example, the cleavage of the bond between the phenyl-substituted carbon and the piperazine nitrogen is a likely fragmentation pathway.

Raman and Infrared (IR) Spectroscopy for Material Identification

Infrared (IR) Spectroscopy is based on the absorption of infrared radiation at frequencies that correspond to the natural vibrational frequencies of the molecule. For a molecule like this compound, key IR absorption bands would be expected for the C-H stretching vibrations of the phenyl and cyclopentyl groups, typically in the 2800-3100 cm⁻¹ region. niscpr.res.in The C-N stretching of the piperazine ring is also a characteristic vibration, expected in the range of 1199-1323 cm⁻¹. researchgate.net Furthermore, the in-plane and out-of-plane C-H deformation bands of the phenyl ring provide additional structural information. ultraphysicalsciences.org It is important to note that factors such as sample preparation can influence the IR spectrum; for instance, amines examined as pressed discs may react with the dispersing agent. niscpr.res.in

Raman Spectroscopy , a complementary technique, relies on the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy excels in detecting vibrations of non-polar bonds. For this compound, Raman spectroscopy would be particularly useful for characterizing the C-C stretching vibrations of the phenyl and cyclopentyl rings. niscpr.res.in The symmetric N-H stretching of the piperazine ring, if present as a secondary amine, would also be observable. niscpr.res.in The combination of both IR and Raman spectroscopy provides a more complete vibrational profile of the molecule, as some vibrational modes may be active in one technique but not the other. kurouskilab.com

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies of this compound. ultraphysicalsciences.orgnih.gov These calculated spectra can then be compared with experimental data to aid in the assignment of vibrational bands and confirm the molecular structure. nih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Reference |

|---|---|---|---|

| C-H Stretching (Phenyl & Cyclopentyl) | 2800-3100 | IR & Raman | niscpr.res.in |

| C-N Stretching (Piperazine) | 1199-1323 | IR | researchgate.net |

| C-C Stretching (Ring) | 1430-1625 | Raman | researchgate.net |

| N-H Stretching | 3220-3500 | IR & Raman | researchgate.net |

Development of Specialized Assays for In Vitro and Animal Studies

Cell Culture Medium Analysis for Stability and Uptake

To investigate the behavior of this compound in biological systems, robust analytical methods are required to assess its stability and cellular uptake in in vitro models. Cell culture medium serves as the initial environment for the compound before it interacts with cells. Therefore, analyzing the medium over time is crucial to determine the compound's stability and degradation profile under experimental conditions.

High-performance liquid chromatography (HPLC) coupled with a suitable detector, such as UV or mass spectrometry (MS), is a common and reliable technique for this purpose. mdpi.com A validated HPLC method can separate the parent compound from any potential metabolites or degradation products, allowing for their individual quantification. The stability of the compound in the cell culture medium can be determined by incubating it in the medium for various time points and then analyzing the remaining concentration.

Cellular uptake studies are essential to understand the extent to which this compound can enter cells. This is often assessed by incubating cells with the compound for a specific period, followed by washing the cells to remove any unbound compound. The cells are then lysed, and the intracellular concentration of the compound is determined using a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS). nih.gov Fluorescently labeling the compound or using fluorescent probes can also provide a qualitative and sometimes quantitative measure of cellular uptake through techniques like fluorescence microscopy or flow cytometry. nih.govresearchgate.net It is important to consider that factors like the compound's lipophilicity and the expression of specific transporters on the cell membrane can influence its uptake.

| Parameter | Analytical Technique | Purpose | Reference |

|---|---|---|---|

| Stability in Cell Culture Medium | HPLC-UV/MS | To determine the degradation rate and identify degradation products. | mdpi.com |

| Cellular Uptake | LC-MS | To quantify the intracellular concentration of the compound. | nih.gov |

| Cellular Localization | Fluorescence Microscopy | To visualize the subcellular distribution of the compound. | nih.govresearchgate.net |

Tissue Extraction and Analysis from Preclinical Models

To understand the pharmacokinetic profile and tissue distribution of this compound in preclinical animal models, effective tissue extraction and analytical methods are paramount. The goal is to isolate the compound from complex biological matrices like blood, plasma, and various organs for accurate quantification.

Commonly employed sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov Protein precipitation, often using a solvent like acetonitrile, is a straightforward method to remove proteins from plasma or tissue homogenates. nih.gov LLE utilizes two immiscible solvents to partition the analyte of interest from the aqueous biological matrix into an organic phase. SPE offers a more selective extraction by using a solid sorbent to retain the analyte, which is then eluted with a suitable solvent. The choice of extraction method depends on the physicochemical properties of this compound and the nature of the biological matrix.

Following extraction, the concentration of the compound in the tissue extracts is typically determined by highly sensitive and selective analytical techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This method provides excellent specificity and allows for the detection and quantification of the compound at very low concentrations, which is often necessary for pharmacokinetic studies. Biodistribution studies involve analyzing the concentration of the compound in various tissues at different time points after administration, providing insights into its tissue affinity and potential target organs. nih.gov

| Step | Technique | Purpose | Reference |

|---|---|---|---|

| Sample Homogenization | Tissue Homogenizer | To create a uniform sample for extraction. | nih.gov |

| Extraction | Protein Precipitation | To remove proteins from biological samples. | nih.gov |

| Liquid-Liquid Extraction (LLE) | To separate the analyte based on its solubility. | nih.gov | |

| Solid-Phase Extraction (SPE) | For selective isolation and concentration of the analyte. | nih.gov | |

| Quantification | LC-MS/MS | For sensitive and specific measurement of the compound in tissue extracts. | nih.gov |

Chemometric Approaches for Data Analysis and Classification

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. nih.gov In the context of analyzing this compound, chemometric techniques can be applied to complex datasets generated from spectroscopic and other analytical methods to enhance data interpretation and build predictive models.

For spectroscopic data obtained from Raman and IR analysis, chemometrics can be invaluable. Techniques like Principal Component Analysis (PCA) can be used for exploratory data analysis, helping to identify patterns and group samples based on their spectral similarities. nih.gov This can be useful for quality control purposes, to differentiate between different batches or formulations of the compound.

Furthermore, chemometric methods can be used to build classification models. For instance, if spectroscopic data is collected for a series of related piperazine derivatives, methods like Partial Least Squares Discriminant Analysis (PLS-DA) or Soft Independent Modeling of Class Analogies (SIMCA) can be employed to create models that can classify an unknown sample as belonging to a specific structural class. nih.gov These approaches are particularly powerful for high-throughput screening and for identifying counterfeit or substandard products. jfda-online.com The combination of spectroscopic techniques with chemometrics provides a rapid, non-destructive, and powerful tool for the analysis and classification of this compound and related compounds. nih.govjfda-online.com

Emerging Research Perspectives and Methodological Innovations

Computational Chemistry and Molecular Modeling Applications

Computational techniques have become indispensable in modern drug discovery, providing insights into molecular interactions that are often difficult to obtain through experimental methods alone. For 1-(1-phenylcyclopentyl)piperazine, these approaches can predict its binding affinity to various biological targets, explain structure-activity relationships, and guide the design of new analogs with improved pharmacological profiles.

Ligand-protein docking is a computational method that predicts the preferred orientation of a small molecule when bound to a larger protein target. This technique is crucial for understanding the potential molecular targets of this compound. Following docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic picture of the ligand-protein complex, simulating the movements of atoms and molecules over time.

Research on phenyl-piperazine scaffolds has demonstrated the utility of these methods. For instance, molecular dynamics simulations have been employed to identify phenyl-piperazine scaffolds as potential ATP-competitive inhibitors of the eukaryotic initiation factor 4A1 (eIF4A1), an RNA helicase implicated in cancer. nih.govinsilico.eu These simulations, often run for hundreds of nanoseconds, can recreate the conformational changes of the protein upon ligand binding, such as the opening and closing of the DEAD-box helicase domain of eIF4A1. insilico.eu

In a study focused on identifying novel eIF4A1 inhibitors, several phenyl-piperazine compounds were evaluated using molecular dynamics simulations. The simulations revealed that active compounds induced domain closure of the protein, a conformational change necessary for its function. insilico.eu The table below summarizes key parameters from such a simulation study, illustrating the type of data generated.

| Compound ID | Simulation Time (ns) | Key Interacting Residues | Observed Conformational Change |

| UM139 | 300 | Arg365, Arg368 | Full domain closure |

| UM127 | 300 | Not specified | Partial/transient domain closure |

| UM161 | 300 | Lys54, Gln60, Glu244, Arg368 | Stable binding and domain closure |

| UM162 | 300 | Lys54, Gln60, Glu244, Arg368 | Stable binding and domain closure |

| UM167 | 300 | Lys54, Gln60, Glu244, Arg368 | Stable binding and domain closure |

This table is illustrative and based on findings for phenyl-piperazine scaffolds targeting eIF4A1. insilico.eumdpi.com

These computational studies not only predict binding modes but also provide a rationale for the observed activity of certain compounds, guiding further medicinal chemistry efforts to optimize the phenyl-piperazine scaffold. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

For piperazine (B1678402) derivatives, QSAR studies have been successfully applied to understand and predict various biological activities, including antidepressant and antimalarial effects. nih.govinsilico.euresearchgate.net For example, 2D and 3D-QSAR models have been developed for aryl alkanol piperazine derivatives to understand their 5-hydroxytryptamine (5-HT) and noradrenaline (NA) reuptake inhibition activities. nih.gov These models identified key molecular descriptors, such as electronic properties (e.g., HOMO - Highest Occupied Molecular Orbital energy) and steric properties (e.g., Shadow-XZ), that govern the biological activity. nih.gov

Another study focused on aryl-piperazine derivatives with antimalarial activity developed predictive QSAR models against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. insilico.eu The models were built using a large pool of molecular descriptors and validated internally and externally to ensure their predictive power. insilico.eu

The following table presents an example of descriptors that could be used in a QSAR model for piperazine derivatives, based on published studies.

| Descriptor Type | Example Descriptors | Relevance to Biological Activity |

| Electronic | HOMO, LUMO, Dipole moment | Governs electrostatic interactions and reactivity. |

| Topological | Wiener index, Kier & Hall indices | Describes molecular size, shape, and branching. |

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area | Relates to solubility, permeability, and transport. |

| Geometrical | Shadow indices, 3D-MoRSE descriptors | Encodes the 3D shape and steric properties of the molecule. |

This table is a generalized representation of descriptors used in QSAR studies of piperazine derivatives. nih.govmdpi.com

By applying similar QSAR methodologies to a series of analogs of this compound, researchers could develop predictive models to guide the synthesis of derivatives with enhanced potency or selectivity for a specific biological target.

Advancements in High-Throughput Screening for Novel Biological Activities

High-throughput screening (HTS) allows for the rapid testing of large numbers of chemical compounds for a specific biological activity. This technology is instrumental in discovering novel biological targets and activities for compounds like this compound.

The application of HTS to libraries of piperazine-containing compounds has led to the identification of novel inhibitors for various targets. researchgate.net For instance, a high-throughput cell proliferation assay was used to screen a library of 2,560 drug-like compounds, leading to the discovery of a novel piperazine derivative with potent anticancer activity. Similarly, HTS has been employed to identify piperazine derivatives as inhibitors of enzymes relevant to the treatment of malaria. researchgate.netresearchgate.net

The general workflow of an HTS campaign for a compound like this compound would involve:

Assay Development: Creating a robust and miniaturized assay for the biological activity of interest (e.g., enzyme inhibition, receptor binding, cell viability).

Library Screening: Testing a large library of compounds, which could include derivatives of this compound, at a single concentration to identify initial "hits."

Hit Confirmation and Dose-Response: Re-testing the initial hits to confirm their activity and determining their potency (e.g., IC50 or EC50 values) by testing a range of concentrations.

Secondary Assays: Characterizing the confirmed hits in more detail using orthogonal assays to rule out false positives and to understand their mechanism of action.

While specific HTS data for this compound is not publicly available, the methodology is highly applicable for exploring its broader biological potential.

Application of Omics Technologies in Preclinical Pharmacological Research

Omics technologies, such as genomics, proteomics, and metabolomics, provide a global view of the changes occurring in biological systems in response to a chemical compound. For this compound, these technologies can help to identify its molecular targets, elucidate its mechanism of action, and discover biomarkers of its activity.

Proteomics studies, for example, can identify the proteins that interact directly or indirectly with a compound. A study on piperazine derivatives used for peptide derivatization in mass spectrometry-based proteomics highlights the chemical compatibility of the piperazine scaffold with proteomic workflows. st-andrews.ac.uk In a more targeted approach, chemical proteomics could be used to pull down the protein targets of a derivatized version of this compound from cell lysates.

Metabolomics, the study of small molecule metabolites, can reveal the metabolic pathways affected by a compound. Research on a pneumonia compound formulation containing a phenylpiperazine derivative utilized metabolomic analysis to identify changes in metabolic pathways, such as glycerophospholipid metabolism, in patients. researchgate.net Similar untargeted metabolomics studies could be conducted in preclinical models treated with this compound to map its effects on cellular metabolism.

Transcriptomics, which analyzes the complete set of RNA transcripts, can show how a compound alters gene expression. While specific transcriptomic data for this compound is not available, this is a standard preclinical tool to gain mechanistic insights into a compound's activity.